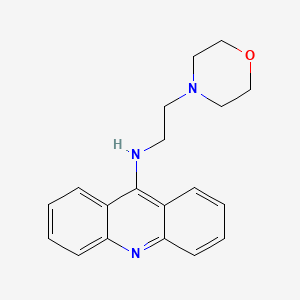
9-((2-Morpholinoethyl)amino)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-((2-Morpholinoethyl)amino)acridine is a derivative of acridine, a heterocyclic organic compound Acridine derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Morpholinoethyl)amino)acridine typically involves the reaction of acridine with 2-morpholinoethylamine. The process can be carried out under various conditions, but a common method involves heating the reactants in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up the process, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
9-((2-Morpholinoethyl)amino)acridine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various acridine N-oxides, while reduction can produce different reduced acridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a fluorescent dye and a reagent in various chemical reactions.
Biology: The compound has been investigated for its ability to intercalate into DNA, making it useful in genetic and molecular biology studies.
Industry: It can be used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The primary mechanism of action of 9-((2-Morpholinoethyl)amino)acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and can inhibit the activity of enzymes such as topoisomerase II. By blocking the catalytic cycle of topoisomerase II, the compound induces apoptosis and cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Aminoacridine: Another acridine derivative known for its antimicrobial and anticancer properties.
Amsacrine: A clinically used anticancer drug that also targets topoisomerase II.
Proflavine: An acridine derivative used as an antiseptic and disinfectant.
Uniqueness
9-((2-Morpholinoethyl)amino)acridine is unique due to its specific substitution pattern, which enhances its ability to intercalate into DNA and its potential therapeutic applications. Its morpholinoethyl group provides additional interactions with biological targets, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
20308-90-1 |
|---|---|
Molekularformel |
C19H21N3O |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-(2-morpholin-4-ylethyl)acridin-9-amine |
InChI |
InChI=1S/C19H21N3O/c1-3-7-17-15(5-1)19(16-6-2-4-8-18(16)21-17)20-9-10-22-11-13-23-14-12-22/h1-8H,9-14H2,(H,20,21) |
InChI-Schlüssel |
RDSPWWIWPUOHAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




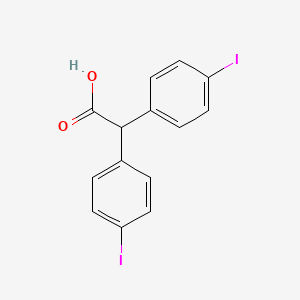
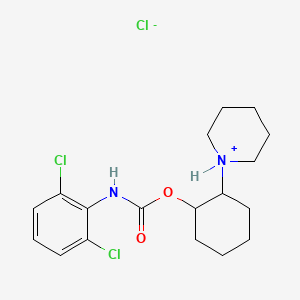
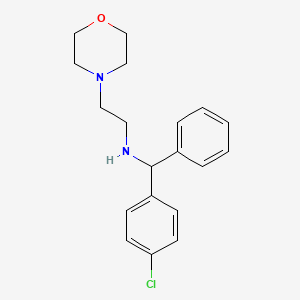
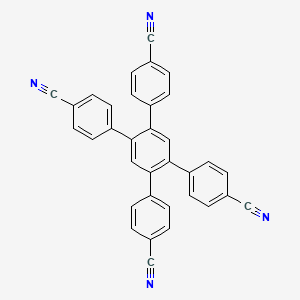

![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
![6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione](/img/structure/B13745215.png)
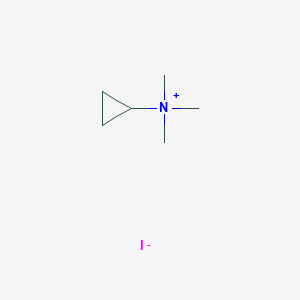
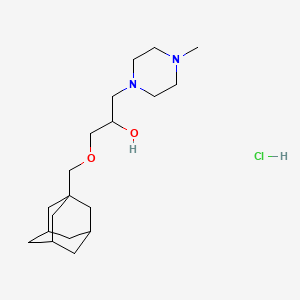

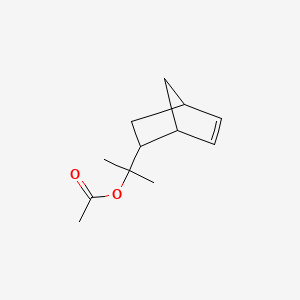
![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
